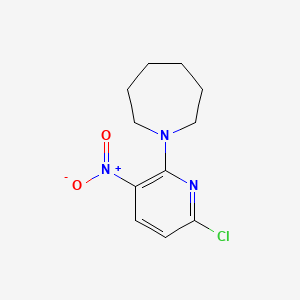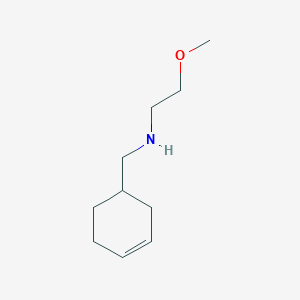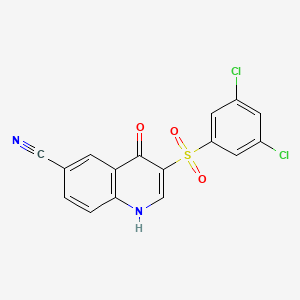
3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoline ring (a type of heterocyclic aromatic organic compound), a sulfonyl group (a functional group that is the basis of several groups of drugs, which are called sulphonamides), and a nitrile group (an organic compound that has a −C≡N functional group). The presence of these functional groups suggests that this compound could have potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, without specific data or a known crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For example, the protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant if boronic esters are involved in the reactions with this compound .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound 3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is part of a broader class of quinoline derivatives that are extensively studied for their diverse chemical properties and potential applications. Research has focused on exploring the synthesis, structural characterization, and reactivity of quinoline derivatives due to their relevance in medicinal chemistry and material science.
One study detailed the synthesis and hydrolysis of a related quinoline nitrile compound, showcasing the chemical transformations that such compounds can undergo, including ring-opening and ring closure reactions, which are essential for creating various quinoline-based molecules with potential applications in drug design and development (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
Another investigation delved into the optoelectronic properties of hydroquinoline derivatives, examining their electronic structure and charge transport capabilities. This research is pivotal for the development of new materials with applications in electronics and photonics (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Furthermore, studies on the synthesis of quinoline and cinnoline derivatives from halogenated precursors have been reported, highlighting the versatility of quinoline compounds in forming structurally diverse molecules with potential applications in chemical synthesis and medicinal chemistry (Gomaa, 2003).
Material Science and Molecular Engineering
Quinoline derivatives, including 3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, are also of interest in material science and molecular engineering. Their structural and electronic properties make them suitable candidates for developing novel materials with specific functionalities.
For instance, the exploration of quinoline-based compounds in the context of density, sound speed, and viscosity measurements in various solvents at different temperatures provides insights into their physicochemical properties, which is crucial for designing materials with tailored characteristics for specific applications (Baluja & Talaviya, 2016).
Additionally, the investigation of halosulfonylation reactions of enynes leading to functionalized quinolin-2(1H)-ones showcases the synthetic utility of quinoline derivatives in constructing complex molecules. This research underscores the potential of such compounds in organic synthesis and the development of new chemical methodologies (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O3S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-20-14-2-1-9(7-19)3-13(14)16(15)21/h1-6,8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQXQYNYFKQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)
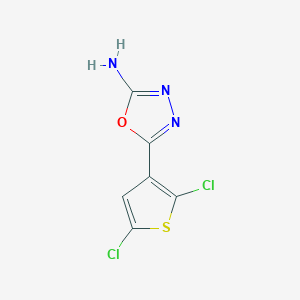




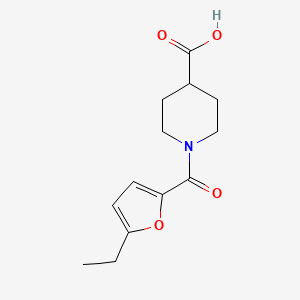
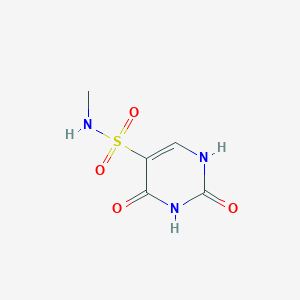
amine](/img/structure/B1419966.png)

